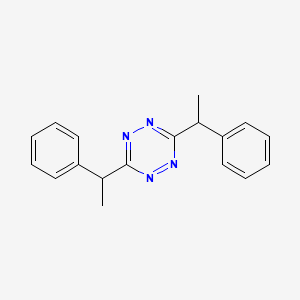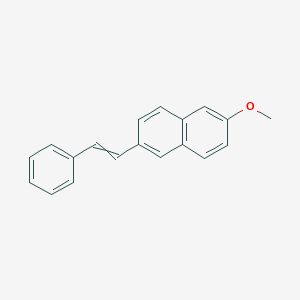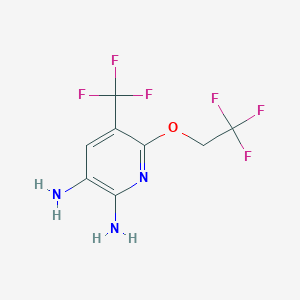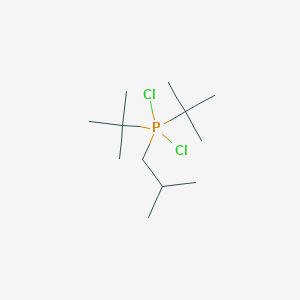![molecular formula C35H48N2O11Si2 B14305022 5,5'-Carbonylbis{2-[3-(triethoxysilyl)propyl]-1H-isoindole-1,3(2H)-dione} CAS No. 113402-99-6](/img/structure/B14305022.png)
5,5'-Carbonylbis{2-[3-(triethoxysilyl)propyl]-1H-isoindole-1,3(2H)-dione}
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,5’-Carbonylbis{2-[3-(triethoxysilyl)propyl]-1H-isoindole-1,3(2H)-dione} is a complex organosilicon compound that features both isoindole and triethoxysilyl functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-Carbonylbis{2-[3-(triethoxysilyl)propyl]-1H-isoindole-1,3(2H)-dione} typically involves the reaction of 3-(triethoxysilyl)propyl isocyanate with a suitable isoindole derivative. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound on an industrial scale.
化学反应分析
Types of Reactions
5,5’-Carbonylbis{2-[3-(triethoxysilyl)propyl]-1H-isoindole-1,3(2H)-dione} can undergo various chemical reactions, including:
Hydrolysis: The triethoxysilyl groups can be hydrolyzed to form silanols, which can further condense to form siloxane bonds.
Condensation: The compound can participate in condensation reactions to form cross-linked polymeric structures.
Substitution: The isoindole moiety can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include water (for hydrolysis), acids or bases (for catalyzing condensation), and nucleophiles such as amines or thiols (for substitution reactions). The reactions are typically carried out under mild to moderate conditions to ensure the stability of the compound.
Major Products Formed
The major products formed from these reactions include siloxane-linked polymers, substituted isoindole derivatives, and various cross-linked materials with enhanced mechanical and thermal properties.
科学研究应用
5,5’-Carbonylbis{2-[3-(triethoxysilyl)propyl]-1H-isoindole-1,3(2H)-dione} has a wide range of scientific research applications:
Materials Science: Used as a precursor for the synthesis of hybrid organic-inorganic materials with improved mechanical and thermal properties.
Chemistry: Employed in the development of novel catalysts and as a coupling agent to enhance the adhesion between different materials.
Biology: Investigated for its potential use in drug delivery systems and as a functional material in biosensors.
作用机制
The mechanism of action of 5,5’-Carbonylbis{2-[3-(triethoxysilyl)propyl]-1H-isoindole-1,3(2H)-dione} involves the interaction of its functional groups with various molecular targets. The triethoxysilyl groups can form strong bonds with hydroxyl-containing surfaces, while the isoindole moiety can interact with biological molecules through hydrogen bonding and π-π interactions. These interactions facilitate the compound’s incorporation into various materials and its potential biological activity.
相似化合物的比较
Similar Compounds
3-(Triethoxysilyl)propyl isocyanate: A related compound used as a coupling agent and in the synthesis of hybrid materials.
Bis[3-(trimethoxysilyl)propyl]amine: Another organosilicon compound with similar applications in materials science and industry.
Uniqueness
5,5’-Carbonylbis{2-[3-(triethoxysilyl)propyl]-1H-isoindole-1,3(2H)-dione} is unique due to its combination of isoindole and triethoxysilyl functional groups, which provide a versatile platform for various chemical modifications and applications. Its ability to form strong bonds with both organic and inorganic materials makes it particularly valuable in the development of advanced materials and technologies.
属性
CAS 编号 |
113402-99-6 |
|---|---|
分子式 |
C35H48N2O11Si2 |
分子量 |
728.9 g/mol |
IUPAC 名称 |
5-[1,3-dioxo-2-(3-triethoxysilylpropyl)isoindole-5-carbonyl]-2-(3-triethoxysilylpropyl)isoindole-1,3-dione |
InChI |
InChI=1S/C35H48N2O11Si2/c1-7-43-49(44-8-2,45-9-3)21-13-19-36-32(39)27-17-15-25(23-29(27)34(36)41)31(38)26-16-18-28-30(24-26)35(42)37(33(28)40)20-14-22-50(46-10-4,47-11-5)48-12-6/h15-18,23-24H,7-14,19-22H2,1-6H3 |
InChI 键 |
XFRYQQKKEYVEKS-UHFFFAOYSA-N |
规范 SMILES |
CCO[Si](CCCN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)C3=CC4=C(C=C3)C(=O)N(C4=O)CCC[Si](OCC)(OCC)OCC)(OCC)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-{6-[(4-Methylbenzene-1-sulfonyl)amino]acridin-3-yl}acetamide](/img/structure/B14304946.png)
![4-{2-[2-Methyl-4-oxo-5-(propan-2-yl)cyclohexa-2,5-dien-1-ylidene]hydrazinyl}benzoic acid](/img/structure/B14304959.png)
![1-{2-[4-(Ethenesulfonyl)phenyl]hydrazinylidene}naphthalen-2(1H)-one](/img/structure/B14304969.png)

![2-{4-[Ethoxy(diphenyl)methyl]phenyl}-3-hydroxy-1H-phenalen-1-one](/img/structure/B14304994.png)
![3-[4-(Trimethylsilyl)but-3-yn-1-yl]cyclohexan-1-one](/img/structure/B14304997.png)




![7-{[tert-Butyl(dimethyl)silyl]oxy}hept-2-en-1-ol](/img/structure/B14305024.png)
![5-Methyl-1lambda~5~-phospha-5-silabicyclo[3.3.1]nonan-1-one](/img/structure/B14305032.png)

